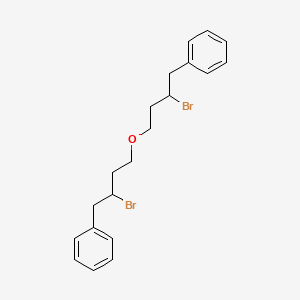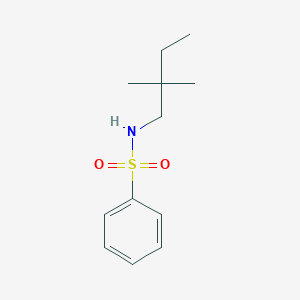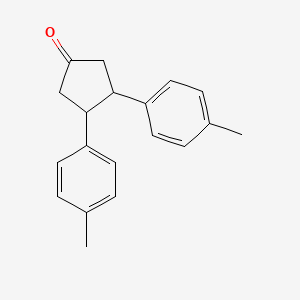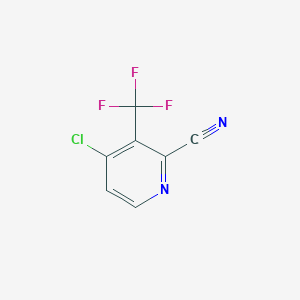
Benzyl-3-bromopropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-3-bromopropyl ether is an organic compound with the molecular formula C10H13BrO. It is a clear, colorless to yellow liquid that is slightly soluble in water. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl-3-bromopropyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound often involves the reaction of benzyl alcohol with 3-bromopropanol in the presence of a strong base. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-3-bromopropyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as ethers or alcohols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzyl-3-bromopropyl ether is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzyl-3-bromopropyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-bromoethyl ether
- Benzyl phenyl ether
- Benzyl glycidyl ether
Comparison: Benzyl-3-bromopropyl ether is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to benzyl 2-bromoethyl ether, it has a longer carbon chain, which can influence its reactivity and the types of products formed. Benzyl phenyl ether and benzyl glycidyl ether have different functional groups, leading to different reactivity patterns and applications .
Eigenschaften
Molekularformel |
C20H24Br2O |
|---|---|
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
[2-bromo-4-(3-bromo-4-phenylbutoxy)butyl]benzene |
InChI |
InChI=1S/C20H24Br2O/c21-19(15-17-7-3-1-4-8-17)11-13-23-14-12-20(22)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI-Schlüssel |
DFBIFZRYDBEFGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCOCCC(CC2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)



![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)

![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)


![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)

